molecular formula C10H18N4O B13566216 2-(3-Amino-1h-pyrazol-1-yl)-N-butylpropanamide

2-(3-Amino-1h-pyrazol-1-yl)-N-butylpropanamide

Cat. No.: B13566216
M. Wt: 210.28 g/mol
InChI Key: QBWMREQADUHUTQ-UHFFFAOYSA-N
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Description

2-(3-Amino-1h-pyrazol-1-yl)-N-butylpropanamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-1h-pyrazol-1-yl)-N-butylpropanamide typically involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method involves the reaction of 3-hydrazinopyridine dihydrochloride with 3-ethoxyacrylonitrile, followed by the conversion of the amino group to the desired functional group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-1h-pyrazol-1-yl)-N-butylpropanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.

Major Products

The major products formed from these reactions include nitro derivatives, amines, and substituted pyrazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(3-Amino-1h-pyrazol-1-yl)-N-butylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Amino-1h-pyrazol-1-yl)-N-butylpropanamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Amino-1H-pyrazol-1-yl)acetic acid
  • 3-(3-Amino-pyrazol-1-yl)-propan-1-ol
  • 2-(3-Amino-1H-pyrazol-1-yl)ethanol

Uniqueness

2-(3-Amino-1h-pyrazol-1-yl)-N-butylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its butylpropanamide moiety provides additional hydrophobic interactions, enhancing its binding affinity to certain molecular targets compared to similar compounds .

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

2-(3-aminopyrazol-1-yl)-N-butylpropanamide

InChI

InChI=1S/C10H18N4O/c1-3-4-6-12-10(15)8(2)14-7-5-9(11)13-14/h5,7-8H,3-4,6H2,1-2H3,(H2,11,13)(H,12,15)

InChI Key

QBWMREQADUHUTQ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C(C)N1C=CC(=N1)N

Origin of Product

United States

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